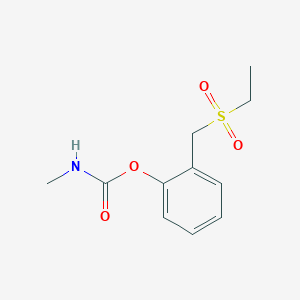
Phenol, 2-((ethylsulfonyl)methyl)-, methylcarbamate
Übersicht
Beschreibung
Phenol, 2-((ethylsulfonyl)methyl)-, methylcarbamate is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related sulfonyl and carbamate chemistry, which can be used to infer some aspects of the compound . For instance, sulfonyl groups are known to be versatile in organic synthesis, often serving as protecting groups or as intermediates in various chemical transformations . Carbamates, on the other hand, are functional groups derived from carbamic acid and have applications ranging from pharmaceuticals to pesticides .
Synthesis Analysis
The synthesis of related sulfonyl compounds can involve the use of sulfonyl chlorides, as seen in the palladium-catalyzed ortho-sulfonylation of 2-aryloxypyridines . Similarly, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . These methods could potentially be adapted for the synthesis of Phenol, 2-((ethylsulfonyl)methyl)-, methylcarbamate by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of sulfonyl and carbamate compounds can be complex, as indicated by the crystal structure determination of sulfinyl and thio derivatives of bis(4-methyl phenol) . The precise molecular geometry, including bond lengths and angles, can be crucial for the properties and reactivity of these compounds. Although the exact structure of Phenol, 2-((ethylsulfonyl)methyl)-, methylcarbamate is not provided, it likely features a benzene ring substituted with a sulfonylmethyl group and a methylcarbamate group.
Chemical Reactions Analysis
Sulfonyl groups can participate in various chemical reactions, such as condensation reactions with carbanions to afford methylated or ethylated products . Carbamates, like those derived from methyl 3-hydroxyphenylcarbamate, can undergo condensations with carbonyl compounds to form oxygen-containing heterocycles with biological activity . These reactions highlight the potential reactivity of Phenol, 2-((ethylsulfonyl)methyl)-, methylcarbamate in forming new chemical entities.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonyl and carbamate compounds can vary widely. For instance, the stability of the sulfonyl group towards acids and its base-labile nature as a protecting group are notable . The solubility, melting point, and reactivity of Phenol, 2-((ethylsulfonyl)methyl)-, methylcarbamate would be influenced by the presence of both the sulfonyl and carbamate functional groups, although specific data is not provided in the papers.
Wissenschaftliche Forschungsanwendungen
Analytical Methodology Development
- Research by Ballesteros et al. (1993) developed a continuous extraction system for introducing carbamate pesticide derivatives into gas-liquid chromatography. This method is effective in identifying pesticides like propoxur and carbofuran, which are derivatives of N-methylcarbamates, a class that includes the mentioned phenol compound (Ballesteros, Gallego, & Valcárcel, 1993).
Synthesis and Antibacterial Activity
- Gein et al. (2006) conducted a study where they synthesized 6-ethylsulfonyl-3-acylmethylene-1,4-benzoxazin-2-ones through interaction with 2-amino-4-(ethylsulfonyl)phenol, showing significant antibacterial activity. This demonstrates the potential biomedical applications of compounds structurally related to the specified phenol (Gein, Rassudikhina, & Voronina, 2006).
Metabolic Modifications in Biological Systems
- Knaak (1971) explored the modifications of carbamates, including N-methylcarbamate insecticides, in biological systems. This study provides insights into how such compounds, including phenol derivatives, are metabolically processed in different organisms (Knaak, 1971).
Radioactive Labeling for Research
- Krishna et al. (1962) described a procedure for C14-labeling of N-methylcarbamate insecticides, which is applicable to a variety of such compounds. This research is crucial for tracing and studying the behavior of these compounds in various environments (Krishna, Dorough, & Casida, 1962).
Cyclization-Activated Prodrugs
- Saari et al. (1990) researched the creation of basic carbamates of 4-hydroxyanisole as cyclization-activated prodrugs. This work exemplifies how modifications of phenolic compounds can lead to potential pharmaceutical applications (Saari, Schwering, Lyle, Smith, & Engelhardt, 1990).
Environmental Transformations and Ecotoxicity
- Iesce et al. (2006) studied the environmental transformations and ecotoxicity of N-methylcarbamate pesticides, which relate to the fate of these compounds, including phenolic derivatives, in natural environments (Iesce, della Greca, Cermola, Rubino, Isidori, & Pascarella, 2006).
Safety And Hazards
Eigenschaften
IUPAC Name |
[2-(ethylsulfonylmethyl)phenyl] N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-3-17(14,15)8-9-6-4-5-7-10(9)16-11(13)12-2/h4-7H,3,8H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPTXXRNXCPJGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CC1=CC=CC=C1OC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80968033 | |
| Record name | 2-[(Ethanesulfonyl)methyl]phenyl hydrogen methylcarbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80968033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 2-((ethylsulfonyl)methyl)-, methylcarbamate | |
CAS RN |
53380-23-7 | |
| Record name | Ethiofencarb sulfone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53380-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2-((ethylsulfonyl)methyl)-, methylcarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053380237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(Ethanesulfonyl)methyl]phenyl hydrogen methylcarbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80968033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenol, 2-((ethylsulfonyl)methyl)-, methylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(Ethylsulfonylmethyl)phenyl methylcarbamate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040288 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



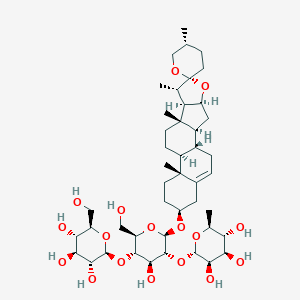
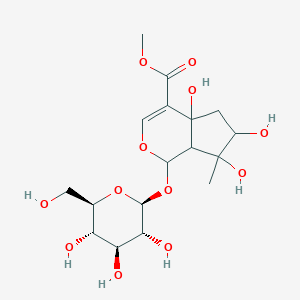
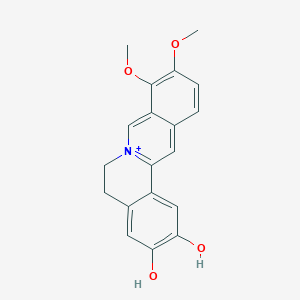
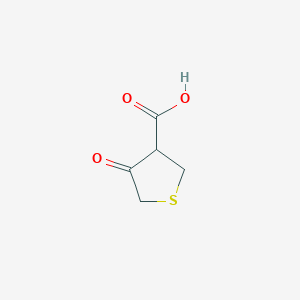
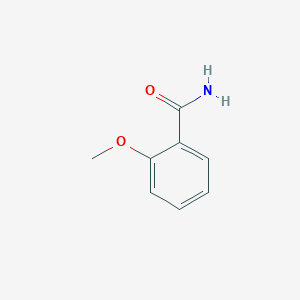
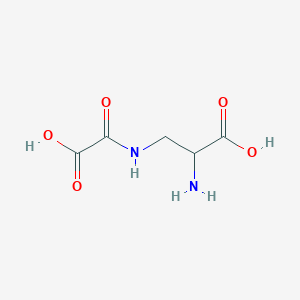
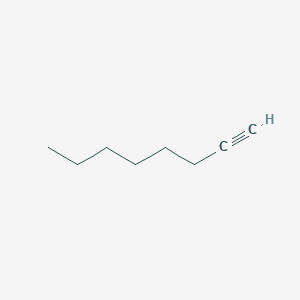

![N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride](/img/structure/B150113.png)
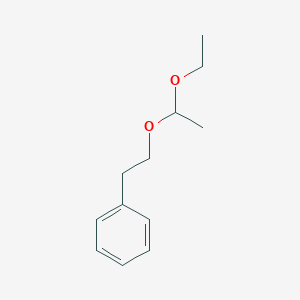
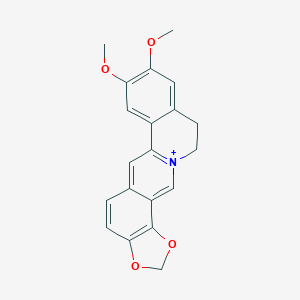
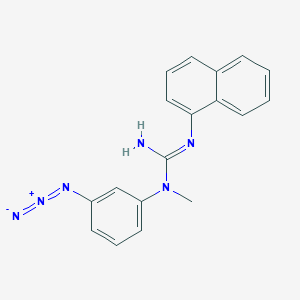
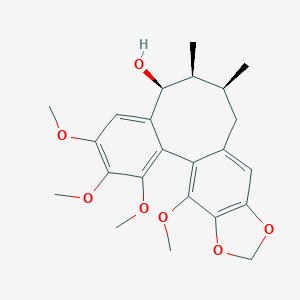
![(8S,9S,11S,13S,14S,16R,17R)-16-fluoro-11-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B150120.png)